N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide
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Overview
Description
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a fluoro and methyl group, along with a dioxothiolan moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with a suitable amine derivative containing the dioxothiolan group. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan moiety can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, particularly the carbonyl groups in the dioxothiolan ring.
Substitution: The fluoro and methyl groups on the benzamide ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxothiolan moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluoro and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide
- N-(1,1-Dioxothiolan-3-yl)-2-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide
Uniqueness
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide stands out due to its specific substitution pattern on the benzamide ring, which imparts unique chemical and biological properties. The presence of both fluoro and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-9-2-3-11(6-12(9)14)13(16)15-7-10-4-5-19(17,18)8-10/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHGVUBEFWMNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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